molecular formula C16H12ClNO2 B5731752 2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide

2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide

Cat. No.: B5731752
M. Wt: 285.72 g/mol
InChI Key: BKYKAPMQTBHWRU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide is an organic compound that features a chlorophenoxy group and an ethynylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 3-ethynylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The ethynyl group could play a role in binding to the active site of an enzyme, while the chlorophenoxy group might enhance the compound’s overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-phenyl)acetamide: Lacks the ethynyl group, which might affect its binding properties.

    2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide: The bromine atom could alter the compound’s reactivity and binding affinity.

    2-(4-chlorophenoxy)-N-(3-ethynylphenyl)propionamide: The propionamide group could change the compound’s pharmacokinetic properties.

Uniqueness

2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide is unique due to the presence of both the chlorophenoxy and ethynylphenyl groups, which can confer specific binding properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYKAPMQTBHWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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